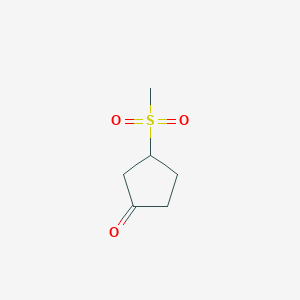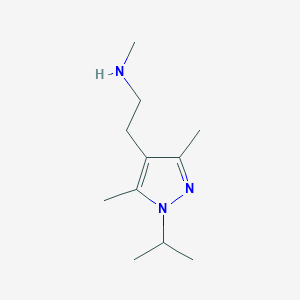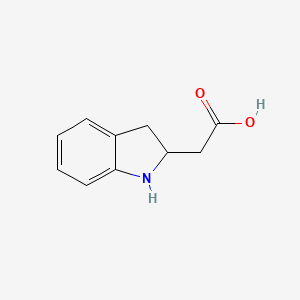
2-(2,3-dihydro-1H-indol-2-yl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1H-indol-2-yl)acetic acid is a compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and synthetic drugs. This compound is particularly interesting due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-(2,3-dihydro-1H-indol-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This reaction yields the corresponding tricyclic indole, which can then be further processed to obtain the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
2-(2,3-dihydro-1H-indol-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in electrophilic substitution reactions due to the presence of the indole nucleus, which is rich in π-electrons . Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Scientific Research Applications
2-(2,3-dihydro-1H-indol-2-yl)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases. Additionally, it has applications in the agricultural industry as a plant growth regulator .
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist to certain receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
2-(2,3-dihydro-1H-indol-2-yl)acetic acid can be compared with other indole derivatives such as indole-3-acetic acid and 2-oxo-2,3-dihydro-1H-indol-3-ylidene acetic acid . While these compounds share a common indole nucleus, they differ in their functional groups and biological activities. For example, indole-3-acetic acid is a well-known plant hormone, whereas this compound has broader applications in medicine and industry . This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-indol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8,11H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIHHTJKKUBGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15308771.png)
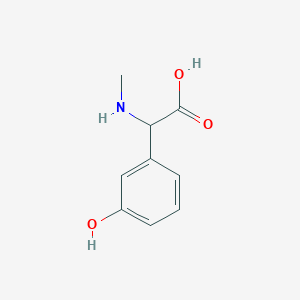
![1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B15308786.png)

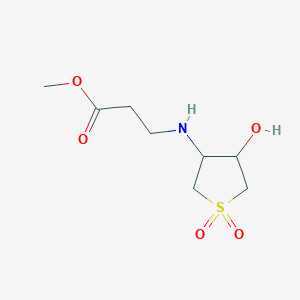

![(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15308813.png)

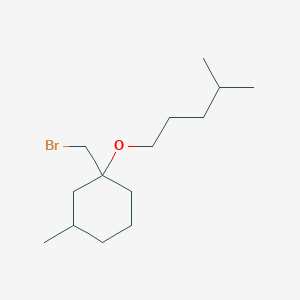
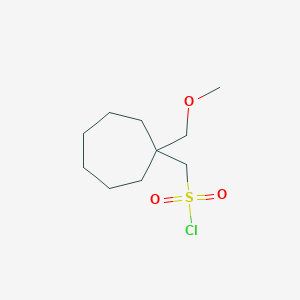
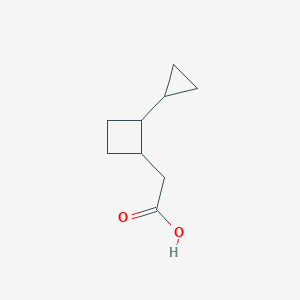
![Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B15308848.png)
